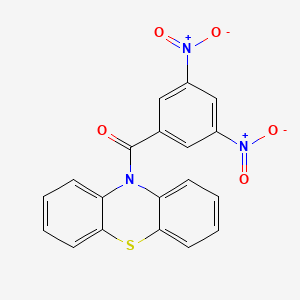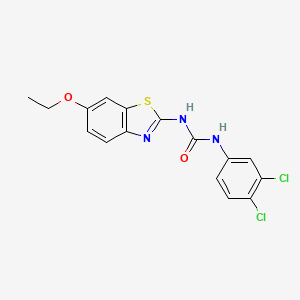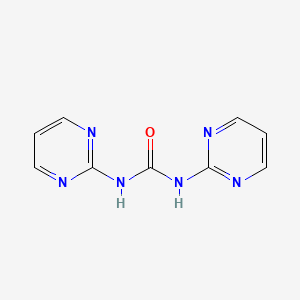
1,3-Dipyrimidin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipyrimidin-2-ylurea is a chemical compound with the molecular formula C10H8N6O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dipyrimidin-2-ylurea can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with urea under specific conditions. For example, the reaction of 2-aminopyrimidine with isocyanates can yield this compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures, usually around 100-150°C, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipyrimidin-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of pyrimidine derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1,3-Dipyrimidin-2-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dipyrimidin-2-ylurea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,3-Dipyridin-2-ylurea: Similar structure but with pyridine rings instead of pyrimidine rings.
1,3-Dipyrimidin-4-ylurea: Similar structure but with different substitution positions on the pyrimidine rings.
1,3-Dipyrimidin-5-ylurea: Another structural isomer with different substitution positions.
Uniqueness
1,3-Dipyrimidin-2-ylurea is unique due to its specific substitution pattern on the pyrimidine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C9H8N6O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
1,3-di(pyrimidin-2-yl)urea |
InChI |
InChI=1S/C9H8N6O/c16-9(14-7-10-3-1-4-11-7)15-8-12-5-2-6-13-8/h1-6H,(H2,10,11,12,13,14,15,16) |
InChI Key |
GTKPCWDUJBPRDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chloro-2-methylphenoxy)-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B11177749.png)
![N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B11177752.png)
![2-[(4-Bromo-3-methylphenyl)carbamoyl]phenyl acetate](/img/structure/B11177754.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B11177756.png)
![3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11177761.png)
![N-[4-(butan-2-ylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B11177763.png)
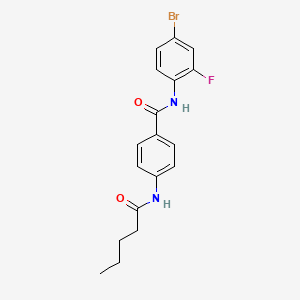
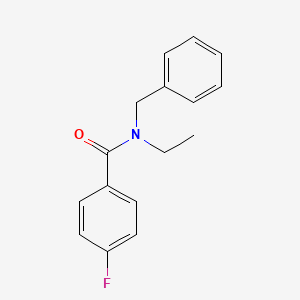

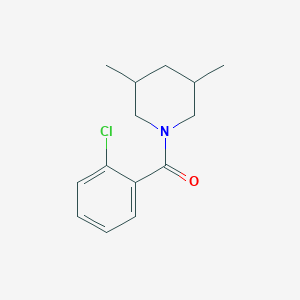
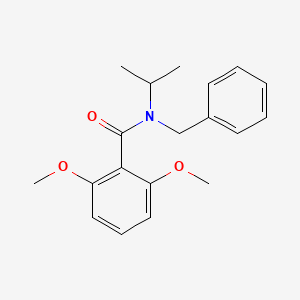
![3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11177793.png)
